BenchChemオンラインストアへようこそ!

2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Lipophilicity Drug design Physicochemical profiling

2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 64321-85-3) is a 4-hydroxyquinoline-3-carboxylic acid derivative bearing a C-8 trifluoromethyl group and a C-2 n‑butyl chain. With a molecular formula of C₁₅H₁₄F₃NO₃ and a molecular weight of 313.27 g·mol⁻¹ , this compound belongs to a scaffold class that has demonstrated antagonist activity at the inhibitory glycine receptor (GlyR) and antimycobacterial activity when elaborated into carbohydrazide derivatives.

Molecular Formula C15H14F3NO3
Molecular Weight 313.27 g/mol
CAS No. 64321-85-3
Cat. No. B3276542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
CAS64321-85-3
Molecular FormulaC15H14F3NO3
Molecular Weight313.27 g/mol
Structural Identifiers
SMILESCCCCC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C15H14F3NO3/c1-2-3-7-10-11(14(21)22)13(20)8-5-4-6-9(12(8)19-10)15(16,17)18/h4-6H,2-3,7H2,1H3,(H,19,20)(H,21,22)
InChIKeyFHQHIOPMXLHSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 64321-85-3): Supplier & Specification Baseline for Procurement


2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 64321-85-3) is a 4-hydroxyquinoline-3-carboxylic acid derivative bearing a C-8 trifluoromethyl group and a C-2 n‑butyl chain. With a molecular formula of C₁₅H₁₄F₃NO₃ and a molecular weight of 313.27 g·mol⁻¹ , this compound belongs to a scaffold class that has demonstrated antagonist activity at the inhibitory glycine receptor (GlyR) and antimycobacterial activity when elaborated into carbohydrazide derivatives [1]. The molecule exists as the 4-oxo tautomer (2-butyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid) under physiological conditions . It is commercially available from multiple suppliers at purities of 95–98%, typically as a crystalline solid with a predicted melting point of approximately 292 °C (acetone) and a predicted boiling point of ~380 °C .

Why In‑Class 4‑Hydroxyquinoline-3-carboxylic Acids Cannot Be Interchanged: The 2‑Butyl Differentiation Rationale


Within the 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid series, the identity of the C-2 substituent fundamentally governs lipophilicity, target binding, and biological selectivity. The 2‑n‑butyl analogue (CAS 64321-85-3) occupies a distinct physicochemical niche: its calculated logP of approximately 3.7 [1] positions it between the less lipophilic 2‑ethyl (C₁₃H₁₀F₃NO₃, MW 285.22, logP ~2.9) and the sterically congested 2‑isobutyl (logP ~3.5) or 2‑phenyl (logP ~4.5) variants . In the glycine receptor antagonist pharmacophore established by Schmieden et al., the position of the trifluoromethyl group on the quinoline ring dictates the mechanism of antagonism, with 7‑CF₃ analogs exhibiting purely competitive kinetics while 5,7‑dichloro analogs show mixed competitive/non‑competitive behavior [2]. Substitution at C‑2 modulates binding pocket occupancy and pharmacokinetic half‑life, meaning that generic replacement of the 2‑butyl chain with a shorter, branched, or aromatic substituent predictably alters target engagement, metabolic stability, and in vivo efficacy [3]. Consequently, procurement specifications that treat all 4‑hydroxy‑8‑trifluoromethyl‑quinoline‑3‑carboxylic acids as interchangeable risk selecting a compound with divergent biological performance.

Quantitative Differentiation Evidence: 2‑Butyl‑4‑hydroxy‑8‑(trifluoromethyl)quinoline‑3‑carboxylic Acid vs. Closest Analogs


Hydrophobicity-Driven Differentiation: Calculated logP of 2‑Butyl vs. 2‑Ethyl and 2‑Isobutyl Analogs

The 2‑n‑butyl chain confers a computed XLogP3-AA value of approximately 3.7, compared to ~2.9 for the 2‑ethyl analog (CAS 64321-70-6) and ~3.5 for the 2‑isobutyl analog (CAS 64321-90-0). This logP difference of +0.8 over 2‑ethyl and +0.2 over 2‑isobutyl translates to an approximately 6.3‑fold greater octanol/water partition coefficient versus the 2‑ethyl congener [1]. In the 4‑hydroxyquinoline-3‑carboxylic acid series, cellular respiration inhibition in Ehrlich ascites tumor cells has been shown to depend primarily on hydrophobicity (π), with the second principal component of QSAR models being entirely attributable to hydrophobic effects [2].

Lipophilicity Drug design Physicochemical profiling

Glycine Receptor Antagonist Mechanism Selectivity: 8‑CF₃ vs. 7‑CF₃ vs. 5,7‑Dichloro Substitution Patterns

In Xenopus laevis oocytes expressing the recombinant GlyR α1 subunit, 7‑trifluoromethyl‑4‑hydroxyquinoline‑3‑carboxylic acid exhibited purely competitive antagonism of glycine‑induced chloride currents. In contrast, the 5,7‑dichloro analog displayed a mixed high‑affinity competitive and low‑affinity non‑competitive profile [1]. Although the 8‑CF₃ analog was not directly tested in this study, the positional isomerism of the CF₃ group is established as a critical determinant of antagonist mechanism: 7‑CF₃ substitution produces pure competition, while electron‑withdrawing groups at other positions yield mixed kinetics. The 2‑butyl‑8‑CF₃ compound combines the 8‑CF₃ substitution (predicted to alter antagonist kinetics relative to the 7‑CF₃ benchmark) with a C‑2 alkyl chain that further modulates binding pocket interactions [2].

Glycine receptor Competitive antagonism Neurological research

Antimycobacterial Scaffold Validation: MIC of 0.625 μg/mL for 4‑Hydroxy‑8‑trifluoromethyl‑quinoline Derivatives Against M. tuberculosis H37Rv

In the 4‑hydroxy‑8‑trifluoromethyl‑quinoline series reported by Thomas et al. (2011), the most effective carbohydrazide derivatives achieved a minimum inhibitory concentration (MIC) of 0.625 μg/mL against Mycobacterium tuberculosis H37Rv ATCC 27294 [1]. This potency places the 8‑CF₃‑4‑hydroxyquinoline scaffold among promising antitubercular leads. While the specific 2‑butyl‑3‑carboxylic acid (CAS 64321-85-3) was not directly tested in its free acid form, it serves as the key synthetic intermediate for generating the carbohydrazide, semicarbazide, and thiosemicarbazide derivatives that produced the reported MIC values. The 2‑butyl substituent provides a distinct alkyl chain length that influences the lipophilicity and hence the mycobacterial cell wall permeability of the final derivatized compounds .

Antitubercular Mycobacterium tuberculosis MIC

Patent‑Documented Therapeutic Relevance: 2‑Butyl‑8‑trifluoromethylquinoline Carboxylic Acid Derivatives as HIV Inhibitors

Russian patent RU2140919C1 and related filings explicitly claim 8‑trifluoromethylquinoline carboxylic acid derivatives wherein the C‑2 position may be substituted with n‑butyl, among other alkyl groups (methyl, ethyl, propyl, isopropyl, isobutyl, sec‑butyl, tert‑butyl) [1]. These compounds are described as inhibiting the growth of human immunodeficiency virus (HIV) in HIV‑infected CD4‑positive lymphocytes and suppressing the cytopathogenic effect of HIV [2]. The C‑2 n‑butyl substituent is specifically enumerated as a preferred embodiment, distinguishing CAS 64321-85-3 from the 2‑methyl and 2‑ethyl analogs that also fall within the patent scope. Additionally, US patent US6605616 covers quinoline‑3‑carboxamide derivatives with R = n‑butyl for the treatment of autoimmune diseases including multiple sclerosis, where the n‑butyl group is again a specifically claimed substituent [3].

HIV inhibition Antiviral Patent literature

Commercial Availability and Purity Benchmarking: CAS 64321-85-3 vs. Competing 2‑Substituted Analogs

CAS 64321-85-3 is stocked by multiple independent suppliers including Leyan (Cat. 1739809, 98% purity), Ambeed (Cat. A827794, 95+% purity), Chemenu (Cat. CM143284, 95% purity), and MolCore (NLT 98% purity) . The 2‑ethyl analog (CAS 64321-70-6) is available at 95% purity from a more limited supplier base, while the 2‑isobutyl analog (CAS 64321-90-0) is also listed at 95% purity. The 2‑phenyl variant (CAS 64321-97-7), despite its higher molecular weight (333.27 g·mol⁻¹), is offered at comparable 95% purity but with narrower supplier coverage. The 2‑n‑butyl compound thus benefits from the broadest supplier diversity at the highest available purity tier (98%), reducing single‑source procurement risk .

Chemical procurement Purity specification Supply chain

Optimal Procurement and Application Scenarios for 2‑Butyl‑4‑hydroxy‑8‑(trifluoromethyl)quinoline‑3‑carboxylic Acid


Synthesis of Antitubercular Quinoline‑3‑Carbohydrazide Lead Compounds

Use CAS 64321-85-3 as the carboxylic acid starting material for generating carbohydrazide, semicarbazide, and thiosemicarbazide derivatives targeting Mycobacterium tuberculosis enoyl‑ACP reductase (InhA). The 2‑n‑butyl chain provides optimal lipophilicity for mycobacterial cell wall penetration, and the scaffold has produced derivatives with MIC values as low as 0.625 μg/mL against M. tuberculosis H37Rv [1]. This application directly leverages the validated antimycobacterial activity of the 4‑hydroxy‑8‑trifluoromethyl‑quinoline scaffold [2].

Neuroscience Research: Glycine Receptor Antagonist Probe Development

Employ the compound as a precursor for structure‑activity relationship (SAR) studies targeting the inhibitory glycine receptor (GlyR). The 8‑CF₃ substitution pattern, combined with the 2‑n‑butyl chain, is predicted to yield a distinct antagonist kinetic profile (competitive vs. mixed) from the well‑characterized 7‑CF₃ analog, which shows purely competitive antagonism at recombinant GlyR α1 subunits [1]. The higher logP of the 2‑butyl variant (~3.7) compared to 2‑ethyl (~2.9) may enhance CNS penetration in ex vivo and in vivo electrophysiology models [2].

Antiviral Drug Discovery: HIV Replication Inhibition Program

Source CAS 64321-85-3 as a key intermediate for preparing 8‑trifluoromethylquinoline‑3‑carboxylic acid derivatives claimed in patent families targeting HIV growth inhibition in CD4‑positive lymphocytes [1]. The n‑butyl substituent is specifically enumerated as a preferred R₁ group, distinguishing it from the 2‑methyl and 2‑ethyl analogs. Procuring the exact CAS number ensures alignment with patent exemplification and may simplify freedom‑to‑operate documentation in antiviral lead optimization campaigns [2].

Autoimmune Disease Program: Quinoline‑3‑Carboxamide Library Synthesis

Utilize the 2‑butyl‑4‑hydroxy‑8‑CF₃‑quinoline‑3‑carboxylic acid as the acid component for synthesizing N‑aryl‑quinoline‑3‑carboxamides covered by US6605616 for the treatment of multiple sclerosis and other autoimmune indications [1]. The n‑butyl group at C‑2 is a specifically claimed substituent alongside methyl, ethyl, n‑propyl, isopropyl, and allyl. Selecting the 2‑butyl variant over the 2‑ethyl or 2‑methyl analog may provide a differentiated intellectual property position and distinct pharmacokinetic properties in preclinical autoimmune models [2].

Quote Request

Request a Quote for 2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.